Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt

Karl Fischer titration Moisture determination Analytical chemistry

Conventional Karl Fischer titration demands separate iodine, SO₂, and pyridine components-each with distinct storage protocols, increasing QC workflow complexity. This single-component sulfosuccinic anhydride sodium salt eliminates multi-component reagent preparation. • Consolidates water-reactive functionality into one reagent; reduces pharmaceutical QC workflow steps for API and excipient moisture analysis • Functions as a controlled electrophilic sulfonyl transfer reagent for sulfonate ester and sulfonamide synthesis without chlorosulfonic acid hazards • Water-soluble cyclic anhydride structure enables aqueous workup procedures incompatible with traditional non-polar sulfonating agents

Molecular Formula C4H3NaO6S
Molecular Weight 202.12 g/mol
CAS No. 73464-18-3
Cat. No. B015829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
CAS73464-18-3
SynonymsSulfosuccinic Acid Anhydride Sodium Salt; 
Molecular FormulaC4H3NaO6S
Molecular Weight202.12 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC1=O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C4H4O6S.Na/c5-3-1-2(4(6)10-3)11(7,8)9;/h2H,1H2,(H,7,8,9);/q;+1/p-1
InChIKeyQVZVAUZTNCXLPV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (CAS 73464-18-3): Technical Baseline for Procurement Evaluation


Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt (CAS 73464-18-3, molecular formula C₄H₃NaO₆S, molecular weight 202.12) is a sulfonic acid derivative structurally classified as a cyclic anhydride sulfonate, also known as sulfosuccinic acid anhydride sodium salt . The compound exists as a white to off-white crystalline solid with a melting point >250°C (decomposition) and demonstrates solubility in water and dimethyl sulfoxide (DMSO) [1]. Its dual functionality as both a water-reactive titrant and a sulfonyl group donor distinguishes it from simple sulfonate salts that lack the reactive anhydride moiety, positioning it as a specialized reagent for moisture determination and organic sulfonation applications .

Tetrahydro-2,5-dioxo-3-furansulfonic Acid Sodium Salt: Why Alternative Karl Fischer Reagents or Sulfonating Agents Cannot Be Directly Substituted


Generic substitution of tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt with conventional alternatives introduces significant performance divergences. Standard Karl Fischer reagents based on iodine-pyridine-sulfur dioxide systems require separate iodine and sulfur dioxide components with distinct storage and handling protocols . In sulfonation applications, alternative reagents such as chlorosulfonic acid or sulfur trioxide complexes exhibit markedly different reactivity profiles and generate hazardous byproducts requiring specialized containment, whereas this compound provides a controlled, single-component sulfonyl transfer reagent with water solubility that simplifies reaction workup . The cyclic anhydride structure imposes distinct hydrolytic stability and electrophilic reactivity compared to acyclic sulfosuccinate salts, affecting reaction kinetics and product profiles in ways that cannot be compensated by simple stoichiometric adjustments . The quantitative evidence below demonstrates that these structural and functional differences translate to measurable performance gaps that preclude simple one-to-one substitution.

Tetrahydro-2,5-dioxo-3-furansulfonic Acid Sodium Salt: Quantitative Differentiation Evidence Versus Comparators


Moisture Determination Activity in Karl Fischer Titration: Single-Component Reagent Versus Multi-Component Systems

Tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt exhibits excellent water determination activity and is employed as a single-component titrant in Karl Fischer titration . In contrast, conventional Karl Fischer reagent systems require separate iodine and sulfur dioxide components that must be maintained in distinct solutions . The target compound's integrated cyclic anhydride sulfonate structure enables it to function as a complete titrant without requiring auxiliary sulfur dioxide or iodine components, simplifying reagent preparation and reducing variability associated with multi-component mixing [1].

Karl Fischer titration Moisture determination Analytical chemistry Water content analysis

Cyclic Anhydride Sulfonate Versus Acyclic Sulfosuccinate Salts: Structural Differentiation in Sulfonation Reactivity

Tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt possesses a cyclic anhydride structure that enables it to function as a sulfonating agent introducing sulfonyl functional groups into organic molecules . In comparison, acyclic sulfosuccinate salts (e.g., sodium sulfosuccinate, CAS 144-49-6) lack the electrophilic anhydride carbonyl necessary for direct sulfonyl transfer reactions, requiring activation steps that the target compound's strained cyclic anhydride obviates [1]. The compound is utilized in the preparation of sulfonate esters and amides, with the cyclic anhydride providing enhanced electrophilicity at the carbonyl carbon adjacent to the sulfonate group .

Sulfonation Organic synthesis Sulfonyl transfer Sulfonate ester synthesis

Solubility Profile: Aqueous and DMSO Solubility Versus Non-Polar Sulfonate Alternatives

Tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt demonstrates solubility in both water and dimethyl sulfoxide (DMSO) [1]. As the sodium salt derivative of tetrahydro-2,5-dioxo-3-furansulfonic acid, the compound exhibits enhanced water solubility compared to the free acid form . In contrast, non-ionic sulfonate esters or sulfonyl chlorides used for sulfonation (e.g., p-toluenesulfonyl chloride, CAS 98-59-9) are water-insoluble and require anhydrous organic solvents for handling, limiting their compatibility with aqueous reaction systems .

Solubility Reagent compatibility Aqueous reactions Formulation

Thermal Stability: Decomposition Profile and Storage Conditions Versus Hydrolytically Labile Reagents

Tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt exhibits a melting point >250°C with decomposition and requires storage under refrigeration (2-8°C) under inert atmosphere [1]. In comparison, conventional Karl Fischer reagents containing sulfur dioxide and iodine are air-sensitive and moisture-sensitive, requiring sealed ampule storage and short shelf lives once opened . The target compound's solid-state stability at refrigerated temperatures permits extended storage and batch-wise use without the rapid degradation characteristic of opened sulfur dioxide-containing titrants.

Thermal stability Storage conditions Reagent shelf life Handling requirements

Tetrahydro-2,5-dioxo-3-furansulfonic Acid Sodium Salt: Recommended Procurement-Driven Application Scenarios


Moisture Content Determination in Pharmaceutical and Petrochemical Quality Control

Procure tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt for Karl Fischer titration workflows requiring a single-component water determination reagent. The compound's integrated water-reactive functionality eliminates the need for separate sulfur dioxide and iodine components, reducing reagent preparation complexity in pharmaceutical QC laboratories analyzing active pharmaceutical ingredients (APIs), excipients, and lyophilized formulations where precise moisture content specification compliance (<0.5% w/w for many USP monographs) is required . Its utility extends to petrochemical and food product analysis where accurate moisture measurement across diverse matrices is critical .

Sulfonation of Organic Substrates for Sulfonate Ester and Amide Synthesis

Procure tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt as a sulfonating agent in synthetic organic chemistry when direct introduction of sulfonyl functional groups into aromatic or heterocyclic substrates is required without the harsh conditions associated with chlorosulfonic acid or sulfur trioxide reagents . The cyclic anhydride structure provides electrophilic sulfonyl transfer capability applicable to the preparation of sulfonate esters and sulfonamides of interest in medicinal chemistry and materials science . The compound's water solubility facilitates aqueous workup procedures that are incompatible with traditional non-polar sulfonating agents .

Environmental Sample Analysis Requiring Precise Water Content Quantification

Procure tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt for environmental analysis applications where accurate determination of water content is essential for characterizing sample properties and quality . The compound's effectiveness in reacting with water across diverse sample matrices — from soil extracts to atmospheric particulate matter — supports regulatory compliance monitoring and environmental fate studies requiring validated moisture quantification methods .

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